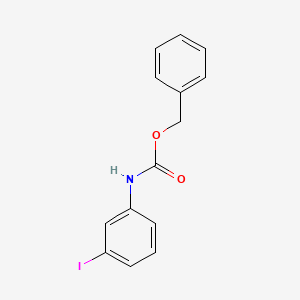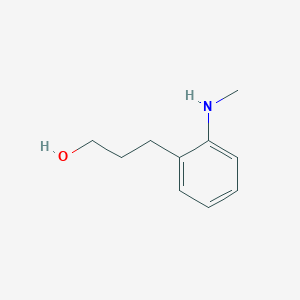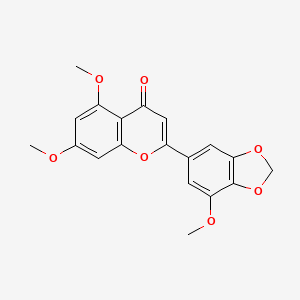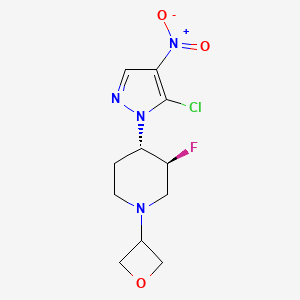
5-tert-Butoxymethyl-cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butoxymethyl-cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H18O3 It is a derivative of cyclohexane-1,3-dione, where a tert-butoxymethyl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-tert-Butoxymethyl-cyclohexane-1,3-dione can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-tert-butoxycrotonate with ethyl acetoacetate, followed by hydrolysis and subsequent decarboxylation . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butoxymethyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
5-tert-Butoxymethyl-cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and drug delivery systems.
Mécanisme D'action
The mechanism by which 5-tert-Butoxymethyl-cyclohexane-1,3-dione exerts its effects involves the inhibition of specific enzymes. For instance, in herbicidal applications, it inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of essential plant molecules. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulcotrione: A triketone herbicide with a similar mode of action.
Mesotrione: Another triketone herbicide used in maize cultivation.
Tembotrione: A triketone herbicide with a broader spectrum of activity.
Uniqueness
5-tert-Butoxymethyl-cyclohexane-1,3-dione is unique due to its specific structural features, such as the tert-butoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new derivatives with tailored properties for various applications.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxymethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-7-8-4-9(12)6-10(13)5-8/h8H,4-7H2,1-3H3 |
Clé InChI |
TWAALBCHZQMIHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1CC(=O)CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
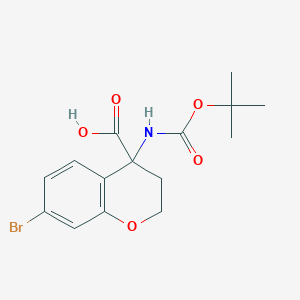
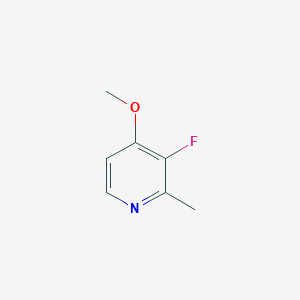
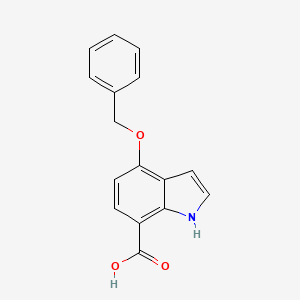
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
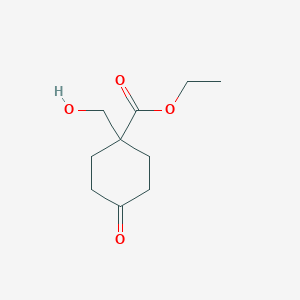

![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)
